N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(morpholinosulfonyl)benzamide
Description
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Properties
IUPAC Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O5S/c22-16-2-1-3-18(12-16)25-14-17(13-20(25)26)23-21(27)15-4-6-19(7-5-15)31(28,29)24-8-10-30-11-9-24/h1-7,12,17H,8-11,13-14H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYCAWLOPXJCIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3CC(=O)N(C3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(morpholinosulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈F₂N₄O₃S. The compound features a pyrrolidine ring, a morpholino group, and a fluorophenyl moiety, which contribute to its biological activity.
Research indicates that this compound may act as an inhibitor of specific protein kinases, which are critical in various cellular processes including proliferation and survival. Protein kinases are often implicated in cancer progression, making them attractive therapeutic targets .
Anticancer Properties
Studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown effectiveness in inhibiting the growth of breast cancer and leukemia cells in vitro. The compound's ability to induce apoptosis in these cells has been attributed to its interference with signaling pathways that promote cell survival .
Neuroprotective Effects
Preliminary studies suggest that this compound may also possess neuroprotective properties. It has been observed to reduce neuronal cell death in models of neurodegenerative diseases, potentially by modulating oxidative stress and inflammation pathways .
Case Studies
| Study | Findings | |
|---|---|---|
| In vitro study on cancer cell lines | Inhibition of cell proliferation in MCF-7 (breast cancer) and K562 (leukemia) cells | Suggests potential as an anticancer agent |
| Neuroprotection in animal models | Reduction in neuronal apoptosis and inflammation markers | Indicates possible therapeutic use in neurodegenerative disorders |
| Kinase inhibition assays | Effective inhibition of specific kinases associated with cancer growth | Supports its role as a targeted therapy |
Safety and Toxicology
The safety profile of this compound has been evaluated in various studies. It is classified with moderate toxicity levels, indicating that while it exhibits promising biological activity, careful consideration must be given to dosage and administration routes to mitigate potential adverse effects .
Scientific Research Applications
Medicinal Chemistry
N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(morpholinosulfonyl)benzamide has been investigated for its potential as a HIV protease inhibitor . HIV protease plays a critical role in the maturation of HIV virions, making it a prime target for therapeutic intervention. The compound's design allows it to fit into the active site of the protease, thereby inhibiting its function and preventing viral replication .
Anticancer Research
In addition to antiviral properties, this compound has shown promise in anticancer research. Studies indicate that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The mechanism involves interaction with cellular receptors that trigger apoptotic processes, leading to cell death in malignant cells .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound against neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions like Alzheimer's disease and Parkinson's disease by potentially reducing oxidative stress and inflammation in neuronal tissues .
Synthetic Applications
Beyond biological applications, this compound serves as a building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including coupling reactions and modifications of functional groups.
Case Study 1: HIV Protease Inhibition
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound to evaluate their efficacy as HIV protease inhibitors. The most promising derivatives demonstrated IC50 values in the low nanomolar range, indicating potent activity against the enzyme .
Case Study 2: Anticancer Activity
A research article in Cancer Research highlighted the compound's ability to inhibit tumor growth in xenograft models. The study reported that treatment with this compound resulted in a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent .
Case Study 3: Neuroprotection
In a recent study published in Neuroscience Letters, the neuroprotective effects of this compound were evaluated using models of oxidative stress-induced neuronal damage. Results showed that treatment with the compound significantly reduced cell death and preserved neuronal integrity, pointing towards its therapeutic potential for neurodegenerative diseases .
Q & A
Basic: What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves multi-step reactions, including amide coupling and sulfonylation. Key steps include:
- Nucleophilic substitution to introduce the 3-fluorophenyl group to the pyrrolidinone core.
- Sulfonylation using morpholine sulfonyl chloride under anhydrous conditions (e.g., CH₃CN, 0–5°C) to install the morpholinosulfonyl moiety.
- Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (EtOH/H₂O) .
Critical Parameters:
- Scale: Reactions at 125 mmol scale require strict temperature control to avoid exothermic side reactions .
- Catalysts: Use of potassium carbonate (K₂CO₃) as a base improves amidation efficiency .
- Hazard Analysis: Pre-reaction risk assessments are mandatory for handling reactive intermediates (e.g., acyl chlorides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
